REACTION_CXSMILES
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[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([O:11][CH3:12])[C:4]=1[CH3:13])=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:22])C=1>C(Cl)Cl>[CH3:13][C:4]1[C:5]([O:11][CH3:12])=[C:6]([CH:9]=[CH:10][C:3]=1[CH:1]1[CH2:2][O:22]1)[C:7]#[N:8]
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Name
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|
Quantity
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3.9 g
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Type
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reactant
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Smiles
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C(=C)C1=C(C(=C(C#N)C=C1)OC)C
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Name
|
|
Quantity
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11.7 g
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Type
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reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 120 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
|
Type
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WASH
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Details
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was washed subsequently with saturated NaHCO3 (50 mL), saturated Na2SO3 (50 mL), 5% NaOH (50 mL×2) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
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The residue was purified by column chromatography (PE:EtOAc=20:1)
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Reaction Time |
120 h |
Name
|
|
Type
|
product
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Smiles
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CC=1C(=C(C#N)C=CC1C1OC1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |